molecular formula C13H19Cl2N5 B12737961 2H-Tetrazole-2-ethanamine, 5-(4-chlorophenyl)-N,N-diethyl-, monohydrochloride CAS No. 158553-51-6

2H-Tetrazole-2-ethanamine, 5-(4-chlorophenyl)-N,N-diethyl-, monohydrochloride

Cat. No.: B12737961
CAS No.: 158553-51-6
M. Wt: 316.2 g/mol
InChI Key: FOFDBPZBSFJRNF-UHFFFAOYSA-N
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Description

2H-Tetrazole-2-ethanamine, 5-(4-chlorophenyl)-N,N-diethyl-, monohydrochloride is a chemical compound known for its diverse applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by the presence of a tetrazole ring, an ethanamine group, and a chlorophenyl group, making it a versatile molecule for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2H-Tetrazole-2-ethanamine, 5-(4-chlorophenyl)-N,N-diethyl-, monohydrochloride typically involves the reaction of 5-(4-chlorophenyl)-2H-tetrazole with N,N-diethylethanamine under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product. The reaction conditions, such as temperature, pressure, and reaction time, are optimized to achieve high yield and purity of the compound.

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using large reactors and automated systems to ensure consistent quality and efficiency. The process involves the same basic synthetic route but is optimized for large-scale production. Quality control measures are implemented at various stages of the production process to ensure the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

2H-Tetrazole-2-ethanamine, 5-(4-chlorophenyl)-N,N-diethyl-, monohydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different oxidation products depending on the reagents and conditions used.

    Reduction: Reduction reactions can be carried out to modify the functional groups present in the compound.

    Substitution: The chlorophenyl group can undergo substitution reactions with various nucleophiles to form new derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles such as amines, thiols, and alcohols can be used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield various oxidized derivatives, while substitution reactions can produce a wide range of substituted compounds with different functional groups.

Scientific Research Applications

2H-Tetrazole-2-ethanamine, 5-(4-chlorophenyl)-N,N-diethyl-, monohydrochloride has numerous applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.

Mechanism of Action

The mechanism of action of 2H-Tetrazole-2-ethanamine, 5-(4-chlorophenyl)-N,N-diethyl-, monohydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other proteins, leading to changes in their activity and subsequent biological effects. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • 2H-Tetrazole-2-ethanamine, 5-(4-chlorophenyl)-N,N-dimethyl-, monohydrochloride
  • 2H-Tetrazole-2-ethanamine, 5-(4-chlorophenyl)-N,N-diethyl-, monohydrobromide

Uniqueness

2H-Tetrazole-2-ethanamine, 5-(4-chlorophenyl)-N,N-diethyl-, monohydrochloride is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

CAS No.

158553-51-6

Molecular Formula

C13H19Cl2N5

Molecular Weight

316.2 g/mol

IUPAC Name

2-[5-(4-chlorophenyl)tetrazol-2-yl]-N,N-diethylethanamine;hydrochloride

InChI

InChI=1S/C13H18ClN5.ClH/c1-3-18(4-2)9-10-19-16-13(15-17-19)11-5-7-12(14)8-6-11;/h5-8H,3-4,9-10H2,1-2H3;1H

InChI Key

FOFDBPZBSFJRNF-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)CCN1N=C(N=N1)C2=CC=C(C=C2)Cl.Cl

Origin of Product

United States

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